molecular formula C22H19N3O3S B11093709 2-{(5E)-5-[(1-methyl-1H-indol-3-yl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(3-methylphenyl)acetamide

2-{(5E)-5-[(1-methyl-1H-indol-3-yl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(3-methylphenyl)acetamide

Cat. No.: B11093709
M. Wt: 405.5 g/mol
InChI Key: RFFLIMVUVMSRBY-YBFXNURJSA-N
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Description

2-{(5E)-5-[(1-METHYL-1H-INDOL-3-YL)METHYLENE]-2,4-DIOXO-1,3-THIAZOLIDIN-3-YL}-N-(3-METHYLPHENYL)ACETAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes an indole moiety, a thiazolidine ring, and an acetamide group, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{(5E)-5-[(1-METHYL-1H-INDOL-3-YL)METHYLENE]-2,4-DIOXO-1,3-THIAZOLIDIN-3-YL}-N-(3-METHYLPHENYL)ACETAMIDE typically involves multi-step organic reactions. One common synthetic route includes the condensation of 1-methyl-1H-indole-3-carbaldehyde with thiazolidine-2,4-dione under basic conditions to form the intermediate compound. This intermediate is then reacted with 3-methylphenylamine to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2-{(5E)-5-[(1-METHYL-1H-INDOL-3-YL)METHYLENE]-2,4-DIOXO-1,3-THIAZOLIDIN-3-YL}-N-(3-METHYLPHENYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the acetamide group or the indole moiety.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Ethanol, DMSO, acetonitrile.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-{(5E)-5-[(1-METHYL-1H-INDOL-3-YL)METHYLENE]-2,4-DIOXO-1,3-THIAZOLIDIN-3-YL}-N-(3-METHYLPHENYL)ACETAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{(5E)-5-[(1-METHYL-1H-INDOL-3-YL)METHYLENE]-2,4-DIOXO-1,3-THIAZOLIDIN-3-YL}-N-(3-METHYLPHENYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The indole moiety may interact with cellular receptors or enzymes, modulating their activity. The thiazolidine ring can participate in redox reactions, influencing cellular oxidative stress levels. These interactions can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis.

Comparison with Similar Compounds

Similar Compounds

    2-(1H-Indol-3-ylmethyl)-1H-indole: Shares the indole moiety but lacks the thiazolidine and acetamide groups.

    Methyl (1H-indol-3-ylmethyl)carbamate: Contains the indole moiety and a carbamate group instead of the thiazolidine and acetamide groups.

Uniqueness

2-{(5E)-5-[(1-METHYL-1H-INDOL-3-YL)METHYLENE]-2,4-DIOXO-1,3-THIAZOLIDIN-3-YL}-N-(3-METHYLPHENYL)ACETAMIDE is unique due to its combination of the indole moiety, thiazolidine ring, and acetamide group. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds.

Properties

Molecular Formula

C22H19N3O3S

Molecular Weight

405.5 g/mol

IUPAC Name

2-[(5E)-5-[(1-methylindol-3-yl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide

InChI

InChI=1S/C22H19N3O3S/c1-14-6-5-7-16(10-14)23-20(26)13-25-21(27)19(29-22(25)28)11-15-12-24(2)18-9-4-3-8-17(15)18/h3-12H,13H2,1-2H3,(H,23,26)/b19-11+

InChI Key

RFFLIMVUVMSRBY-YBFXNURJSA-N

Isomeric SMILES

CC1=CC(=CC=C1)NC(=O)CN2C(=O)/C(=C\C3=CN(C4=CC=CC=C43)C)/SC2=O

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CN2C(=O)C(=CC3=CN(C4=CC=CC=C43)C)SC2=O

Origin of Product

United States

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